5-Ethynyl-1-methyl-1H-benzo[d]imidazole
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Overview
Description
5-Ethynyl-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that contains both imidazole and benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-1-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzylamine with propargyl bromide, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of ethyl-substituted benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
5-Ethynyl-1-methyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Ethynyl-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound can also interfere with cellular processes by disrupting the function of key proteins and pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Ethynyl-1-methyl-1H-imidazole
- 1-Methyl-1H-benzo[d]imidazole
- 5,5’- (1-methyl-1H-benzo[d]imidazole-4,7-diyl)bis(thiophene-2-carbaldehyde)
Uniqueness
5-Ethynyl-1-methyl-1H-benzo[d]imidazole is unique due to the presence of both ethynyl and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H8N2 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-ethynyl-1-methylbenzimidazole |
InChI |
InChI=1S/C10H8N2/c1-3-8-4-5-10-9(6-8)11-7-12(10)2/h1,4-7H,2H3 |
InChI Key |
LYLFWPJXAVZRJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)C#C |
Origin of Product |
United States |
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